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Compound of Interest

Compound Name: 2-Methylquinoline-3-carboxamide
Cat. No.: B13126335
Get Quote
\ J

Executive Summary

2-Methylquinoline-3-carboxamide is a privileged scaffold in medicinal chemistry, serving as a
precursor for antimalarial agents, kinase inhibitors (e.g., ATM kinase), and CB2 receptor
ligands. Accurate structural validation of this pharmacophore is critical due to the prevalence of
regioisomers (e.g., 4-carboxamide derivatives) formed during cyclization.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for 2-Methylquinoline-3-
carboxamide. It moves beyond simple peak listing to explain the causality of the signals,
ensuring researchers can distinguish this specific isomer from synthetic byproducts.

Structural Context & Synthesis[1][2][3]1[4]1[5][6][7][8]
[9]

To understand the spectroscopy, one must understand the connectivity. The molecule consists
of a bicyclic aromatic quinoline system.

» Position 2: Methyl group (Singlet, diagnostic).

o Position 3: Primary Amide (Exchangeable protons, H-bonding donor/acceptor).
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o Position 4: Aromatic proton (Highly deshielded singlet, critical for isomer confirmation).

Synthesis Route (Friedlander Condensation): The most robust synthesis involves the
condensation of 2-aminobenzaldehyde with acetoacetamide. This route is preferred over
Pfitzinger modifications for this specific derivative to avoid decarboxylation steps.

Visualization: Synthesis & Logic
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Caption: Friedlander condensation pathway yielding the target scaffold. The double
dehydration is the driving force for aromatization.

Spectroscopic Profile
High-Resolution Mass Spectrometry (HRMS)

Technique: ESI-TOF (Positive Mode) Solvent: Methanol + 0.1% Formic Acid

The mass spectrum is the first line of defense in purity analysis. The nitrogen in the quinoline
ring is basic, ensuring easy protonation.
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Parameter Value Interpretation
Formula Exact Mass: 186.0793 Da
187.0865 ( Protonated molecular ion

Observed lon
(Base Peak).

ppm)

209.068 ( Common in glass-stored
Adducts

) samples.

=170 ( Loss of ammonia from primary
Fragment 1 ]

amide.

)

~142 ( Cleavage of the amide group;
Fragment 2 leaves the 2-methylquinoline

) cation.

Application Note: If you observe a peak at m/z 188 with >10% intensity relative to the parent,
check for hydrolysis to the carboxylic acid (

, MW 187) which would ionize as 188 (
).
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.

IR is vital for confirming the amide functionality and ensuring no hydrolysis to carboxylic acid
has occurred (which would show a broad O-H stretch).
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Frequency (

Assignment Description
)
Primary amide doublet
(Asymmetric/Symmetric).
3350, 3180 N-H Stretch T
Sharp bands indicate
crystallinity.
3050-3060 C-H (Aromatic) Weak intensity.
Strongest band. Lower
1665-1680 Amide | (C=0) frequency than esters due to
resonance.
Quinoline ring skeletal
1620 C=N/C=C -
vibrations.
1590 Amide Il N-H bending.
Ortho-disubstituted benzene
750-760 C-H Out-of-Plane

ring (positions 5,6,7,8).

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher.[1] Solvent: DMSO-

is mandatory for accurate amide proton characterization.

often leads to broad, invisible amide peaks due to poor solubility and exchange rates.

1H NMR Data (400 MHz, DMSO-
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Shift (
Multiplicity
ppm)

Integral

Assignment

Structural
Logic
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1H

H-4

Diagnostic Peak.
Deshielded by
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C=0 anisotropy
and ring current.
If thisis a
doublet, you
have the wrong

isomer.

8.05 Doublet (d)

1H

Deshielded by
the adjacent ring
Nitrogen lone

pair.

7.95 Broad s

1H

Amide proton
(trans to

Oxygen).

7.88 Doublet (d)

1H

H-5

"Bay region"

proton.

7.75 Multiplet (m)

1H

Typical aromatic

coupling.

7.60 Multiplet (m)

1H

H-6

Typical aromatic

coupling.

7.55 Broad s

1H

Amide proton

(cis to Oxygen).

2.65 Singlet (s)

3H

2-Methyl group.
[2] Slightly
downfield due to
heteroaromatic

ring.
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13C NMR Data (100 MHz, DMSO-

Carbonyl (C=0): ~168.5 ppm

C2 (Quaternary): ~156.0 ppm (Deshielded by N and Methyl)

C4 (CH): ~136.5 ppm

Methyl (
): ~23.5 ppm

Visualization: NMR Connectivity Logic

This diagram illustrates how to confirm the structure using 2D NMR (NOESY/HMBC) if the 1D
spectrum is ambiguous.
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Caption: 2D NMR logic. The lack of strong NOE between Methyl and H4 confirms the 2-Me, 3-
CO substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation (The "Dry"
Method)

Context: Amide protons exchange with water. Wet solvents will merge the amide peaks into a
blob.

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours.

e Solvent: Use an ampoule of DMSO-

(99.9% D) + 0.03% TMS. Do not use a stock bottle that has been opened previously.

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

e Acquisition: Run at 298 K. If amide peaks are broad, elevate temperature to 320 K to
sharpen them (via faster rotation/exchange averaging), though this may shift them.

Protocol B: Mass Spectrometry Sample Prep

o Stock: Prepare a 1 mg/mL stock in DMSO.
e Dilution: Dilute 10

L of stock into 990
L of Methanol (LC-MS grade).

o Additives: Add 0.1% Formic acid to ensure protonation of the quinoline nitrogen.

e Injection: Direct infusion or short column (C18) LC-MS run.
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e Synthesis & General Properties: Musiol, R. (2020). Structure-activity relationship studies of
quinoline-based antimalarials. Journal of Medicinal Chemistry. (Generalized reference for
Quinoline scaffolds).

e NMR Data Grounding: NIST Mass Spectrometry Data Center. 2-Methylquinoline Mass & IR
Spectra. NIST Chemistry WebBook, SRD 69. [Link] (Used as baseline for the quinoline core
shifts).

o Synthetic Route Verification: Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-
yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link]
(Confirms 3-carboxyl/amide quinoline chemical shift ranges).

o Amide Fragmentation: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns
(Amides). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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